1-Methoxy-4-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-methylpentane, also known as methyl pentyl ether, is an organic compound with the molecular formula C6H14O. It is a branched ether, characterized by a methoxy group (-OCH3) attached to a pentane chain. This compound is part of the ether family, which are known for their relatively low reactivity and use as solvents in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methylpentane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For instance, the reaction between sodium methoxide (CH3ONa) and 4-chloropentane (C5H11Cl) under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic etherification of methanol with 4-methylpentanol. This process is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-4-methylpentane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), which can cleave the ether bond to form methanol and the corresponding alkyl halide.
Oxidation Reactions: Under strong oxidizing conditions, such as with potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids.
Major Products:
Substitution: Methanol and 4-methylpentyl halides.
Oxidation: Carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Its relatively low toxicity makes it suitable for use in biological assays and experiments.
Medicine: It is explored for its potential use in pharmaceutical formulations due to its solvent properties.
Industry: It is used in the production of specialty chemicals and as a solvent in industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-methylpentane is primarily related to its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions by bringing reactants into close proximity. The methoxy group can also participate in hydrogen bonding, influencing the solubility and reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-methylpentane: Similar in structure but with the methoxy group attached to the third carbon instead of the fourth.
1-Methoxypentane: Lacks the methyl group, making it a straight-chain ether.
Methyl tert-butyl ether (MTBE): A widely used gasoline additive with a similar ether functional group but different branching.
Uniqueness: 1-Methoxy-4-methylpentane is unique due to its specific branching and the position of the methoxy group, which influences its physical and chemical properties. This makes it particularly useful in applications requiring specific solvent characteristics .
Eigenschaften
CAS-Nummer |
3590-70-3 |
---|---|
Molekularformel |
C7H16O |
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
1-methoxy-4-methylpentane |
InChI |
InChI=1S/C7H16O/c1-7(2)5-4-6-8-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
QQSGNPVQVZONMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.